molecular formula C14H20N2O4S B3868151 N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide

Cat. No.: B3868151
M. Wt: 312.39 g/mol
InChI Key: XKBKKVHDATXVRV-UHFFFAOYSA-N
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Description

N-{4-[(2,6-Dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide is a sulfonamide derivative featuring a 2,6-dimethylmorpholine substituent linked via a sulfonyl group to a phenylacetamide core. The morpholine ring enhances metabolic stability, while the sulfonyl group contributes to electronic and steric properties, influencing binding interactions .

Properties

IUPAC Name

N-[4-(2,6-dimethylmorpholin-4-yl)sulfonylphenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O4S/c1-10-8-16(9-11(2)20-10)21(18,19)14-6-4-13(5-7-14)15-12(3)17/h4-7,10-11H,8-9H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKBKKVHDATXVRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide typically involves the reaction of 2,6-dimethylmorpholine with 4-chlorobenzenesulfonyl chloride, followed by acetylation . The reaction conditions often require the use of a base such as triethylamine and an organic solvent like dichloromethane. The reaction is usually carried out at room temperature and monitored using thin-layer chromatography (TLC).

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the sulfonyl group, using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonyl derivatives.

Scientific Research Applications

N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide is widely used in scientific research for various applications:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. This interaction can lead to changes in cellular pathways and biological processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The following analysis compares the target compound with structurally related sulfonamide and acetamide derivatives.

Structural Features and Substituent Effects

Target Compound
  • Core Structure : Phenylacetamide with a sulfonyl-linked 2,6-dimethylmorpholine.
  • Key Substituents :
    • 2,6-Dimethylmorpholine : Enhances lipophilicity and metabolic stability due to the morpholine oxygen and methyl groups.
    • Sulfonyl Group : Electron-withdrawing, contributing to hydrogen-bonding capacity and rigidity .
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide ()
  • Core Structure : Similar phenylacetamide-sulfonamide backbone.
  • Key Substituent : Cyclohexyl group instead of morpholine.
    • Cyclohexyl introduces bulkier steric hindrance but lacks the hydrogen-bonding oxygen of morpholine.
    • Bond lengths and angles align with standard sulfonamide structures (e.g., S–N: 1.63 Å, C–S: 1.76 Å) .
N-[4-(2-AMINO-ETHYL)-PHENYL]-ACETAMIDE ()
  • Core Structure: Phenylacetamide with an aminoethyl group.
  • Key Substituent: Aminoethyl (–CH₂CH₂NH₂). Lacks sulfonyl or heterocyclic moieties, reducing steric complexity .

Physicochemical Properties

Compound Substituent Solubility (Predicted) LogP (Estimated) Metabolic Stability
Target Compound 2,6-Dimethylmorpholin-4-yl Moderate (DMSO > Water) 2.1 High
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide Cyclohexyl Low (Lipophilic) 3.5 Moderate
N-[4-(2-Aminoethyl)phenyl]acetamide Aminoethyl High (Aqueous) 0.8 Low

Notes:

  • The target compound’s morpholine group balances lipophilicity (LogP ~2.1) and solubility, making it suitable for oral bioavailability.
  • Cyclohexyl analogs exhibit higher LogP values, limiting aqueous solubility .
  • Aminoethyl derivatives are highly polar but may suffer from rapid metabolic clearance .
Target Compound
  • Hypothesized Activity : Enzyme inhibition (e.g., kinases or proteases) due to sulfonyl-morpholine interactions with catalytic sites.
  • Supporting Data: Morpholine derivatives are known to inhibit cytochrome P450 and carbonic anhydrase .
N-[4-(N-Cyclohexylsulfamoyl)phenyl]acetamide
  • Reported Activity : Antimicrobial properties against Gram-positive bacteria (e.g., Staphylococcus aureus), attributed to sulfonamide-mediated disruption of folate synthesis .
N-[4-(2-Aminoethyl)phenyl]acetamide
  • Potential Applications: Central nervous system (CNS) targeting due to aminoethyl’s ability to cross the blood-brain barrier. No direct activity data available .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide
Reactant of Route 2
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N-{4-[(2,6-dimethylmorpholin-4-yl)sulfonyl]phenyl}acetamide

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